p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde, is a naturally occurring organic compound classified as a phenylpropanoid. [, ] It serves as a crucial intermediate in the biosynthesis of various plant metabolites, including lignin, a complex polymer that provides structural support to plant cell walls. [, , , , ] p-Coumaraldehyde is typically found in plants, particularly in species like cucumber and sorghum. [, , ] Its accumulation in plants is often observed as a response to abiotic stresses, such as wounding or pathogen attack, leading to increased lignification and enhanced plant defense mechanisms. [, , , ]
p-Coumaraldehyde is classified as:
Several methods for synthesizing p-coumaraldehyde have been documented:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically employed to confirm the structure and composition of the synthesized product.
p-Coumaraldehyde features a phenolic structure with an aldehyde functional group attached to a vinyl side chain. Its structural formula can be represented as follows:
p-Coumaraldehyde participates in several chemical reactions:
The kinetics of these reactions may vary based on the presence of catalysts or specific reaction conditions such as temperature and pH.
The mechanism by which p-coumaraldehyde exerts its biological effects often involves its role as a precursor in metabolic pathways leading to lignin biosynthesis.
Relevant data indicates that its antioxidant capacity makes it a valuable compound for applications in food preservation and health supplements.
p-Coumaraldehyde has various scientific uses:
p-Coumaraldehyde exists as a pale yellow solid with a melting point of approximately 140°C. Its chemical structure comprises a propenal chain (-CH=CH-CHO) attached to a para-hydroxylated benzene ring, forming an extended π-conjugated system. This configuration gives the molecule distinct spectroscopic properties [9]. The crystal structure reveals a nearly planar conformation (torsion angle: 176.7°) between the phenolic ring and the alkenyl chain, facilitating resonance stabilization. Intramolecular hydrogen bonding occurs between the phenolic hydrogen and the aldehyde oxygen (O-H···O=C, distance: 2.15 Å), influencing its reactivity [5].
Table 1: Structural Characteristics of p-Coumaraldehyde
Property | Description |
---|---|
Systematic Name | (E)-3-(4-Hydroxyphenyl)prop-2-enal |
Molecular Formula | C₉H₈O₂ |
Molecular Weight | 148.16 g/mol |
Conjugation System | Extended π-conjugation across phenolic ring and propenal chain |
Intramolecular H-bond | O-H···O=C (2.15 Å) |
Stereochemistry | Predominantly trans (E) isomer |
Spectroscopic analyses provide definitive identification markers:
Compared to structural analogs:
Table 2: Spectral Signatures of p-Coumaraldehyde and Related Compounds
Compound | ¹H NMR Key Signals (δ) | UV λmax (nm) | IR Peaks (cm⁻¹) |
---|---|---|---|
p-Coumaraldehyde | 9.65 (d), 7.52 (dd), 6.72 (d), 7.38 (d), 6.84 (d) | 310, 370 | 1660, 1620, 1270 |
Cinnamaldehyde | 9.70 (d), 7.60 (dd), 6.80 (d), 7.50 (m) | 280, 320 | 1680, 1630 |
Coniferaldehyde | 9.58 (d), 7.05 (s), 6.95 (s), 3.90 (s) | 320, 350 | 1665, 1595, 1275 |
Sinapaldehyde | 9.52 (d), 6.70 (s), 3.85 (s) | 330, 380 | 1660, 1590, 1270 |
The discovery of p-coumaraldehyde emerged from early investigations into plant lignification. In the 1960s, Hijwegen's research demonstrated that phenyl-Ser treatment induced scab resistance in cucumber seedlings, correlating with lignin-like deposition [1]. This histochemical evidence suggested phenylpropanoid involvement in defense, though the specific metabolites remained uncharacterized. By the 1980s, analytical advances enabled its identification when Hammerschmidt and colleagues used cupric oxide oxidation to isolate p-hydroxybenzaldehyde derivatives from elicited cucurbit tissues, implicating p-coumaraldehyde as a lignin precursor [1].
A breakthrough occurred in 1999 when Stange et al. isolated free p-coumaraldehyde from Cucurbita maxima (squash) fruit following polygalacturonase elicitation. This study provided the first direct evidence of its accumulation during defense responses and proposed its function as a phytoalexin [1]. Subsequent research in 2001 confirmed p-coumaraldehyde release via acid hydrolysis of cucumber hypocotyl cell walls, establishing its presence in both soluble and bound forms [1].
The 2010s revealed surprising evolutionary insights. While studying the lycophyte Selaginella moellendorffii, Weng et al. discovered an alternative syringyl lignin pathway where the cytochrome P450 enzyme SmF5H directly converts p-coumaraldehyde to caffeyl aldehyde. This bypass mechanism contrasted sharply with angiosperm pathways and demonstrated convergent evolution of lignin biosynthesis [6]. Parallel studies identified p-coumaraldehyde accumulation as a taxonomically restricted phenomenon, prevalent in cucurbits but absent in similarly stressed Arabidopsis [1].
Table 3: Historical Milestones in p-Coumaraldehyde Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1963 | Lignification in cucumber defense | Hijwegen | First link between phenylpropanoids and disease resistance |
1984-1985 | p-Hydroxybenzaldehyde derivatives in cucurbits | Hammerschmidt et al. | Indirect evidence of p-coumaraldehyde involvement |
1999 | Isolation from elicited squash fruit | Stange et al. | Identification as a free phytoalexin |
2001 | Release from cucumber cell walls | Stange et al. | Demonstration of bound forms |
2010 | Alternative biosynthesis in Selaginella | Weng et al. | Discovery of convergent evolution in lignin pathways |
2011 | CAD substrate specificity in cucumber | PMC3252134 | Elucidation of metabolic regulation |
p-Coumaraldehyde occupies a pivotal branch point in the phenylpropanoid pathway. It is synthesized from p-coumaroyl-CoA via cinnamoyl-CoA reductase (CCR) catalysis, which reduces the CoA ester to the corresponding aldehyde [1] [8]. The enzyme cinnamyl alcohol dehydrogenase (CAD) typically reduces it to p-coumaryl alcohol, the H-lignin monomer. However, metabolic flux studies reveal that substrate specificity determines its fate: CAD isoforms in cucurbits exhibit low affinity for p-coumaraldehyde (Km >100 μM) compared to coniferaldehyde or sinapaldehyde (Km <10 μM), leading to its accumulation under stress [1] [7].
In lignin biosynthesis, p-coumaryl alcohol is incorporated into H-units. Gymnosperms contain ~5% H-lignin, while angiosperms typically have <2%. However, when the pathway is perturbed—such as in CCR or CAD mutants—p-coumaraldehyde itself may incorporate into lignin polymers, creating unconventional linkages [4]. This was demonstrated in sorghum bmr6 mutants, where reduced SbCAD2 activity led to aldehyde-rich lignin [7].
Under biotic stress (e.g., fungal infection) or abiotic elicitation (e.g., pectinase treatment), cucurbits exhibit rapid p-coumaraldehyde accumulation through coordinated pathway regulation:
This metabolic rewiring serves dual purposes: accumulating antimicrobial aldehydes and redirecting carbon toward defense lignification. p-Coumaraldehyde exhibits direct antifungal activity against pathogens like Cladosporium cucumerinum, functioning as a biochemical barrier [1] [9].
Evolutionary studies reveal conserved biosynthesis across land plants. The moss Physcomitrella patens possesses functional CCR and CAD homologs, though lignin polymerization is absent. In the red alga Calliarthron cheilosporioides, H-lignin occurs despite the absence of vascular tissue, suggesting pre-adaptive functions in structural support or UV protection [2] [8]. Lycophytes like Selaginella employ a specialized pathway where SmF5H hydroxylates p-coumaraldehyde at the 3-position, bypassing the canonical C3'H/HCT route to G/S lignin [6] [8].
Table 4: Enzymes Directly Utilizing p-Coumaraldehyde as Substrate
Enzyme | Reaction Catalyzed | Organism | Km (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
Cinnamyl Alcohol Dehydrogenase (CAD) | Reduction to p-coumaryl alcohol | General in plants | 4.5–595 (varies by isoform) | 0.989 (CsCAD), 0.001 (AtCAD) |
Ferulate 5-Hydroxylase (SmF5H) | 3-Hydroxylation to caffealdehyde | Selaginella moellendorffii | 4.50 | 0.989 |
Aldehyde Dehydrogenase (ALDH) | Oxidation to p-coumaric acid | Arabidopsis | Not characterized | Not characterized |
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